molecular formula C21H16F3N5OS2 B284322 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B284322
M. Wt: 475.5 g/mol
InChI Key: OYYOVNLOICFNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the phenyl and methyl groups. The thienyl and pyrimidinyl moieties are then incorporated through a series of substitution reactions. The final step involves the formation of the sulfanyl acetamide linkage under controlled conditions, often using reagents like thionyl chloride and amines.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfanyl group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl or pyrimidinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H16F3N5OS2

Molecular Weight

475.5 g/mol

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H16F3N5OS2/c1-13-10-18(29(28-13)14-6-3-2-4-7-14)27-19(30)12-32-20-25-15(16-8-5-9-31-16)11-17(26-20)21(22,23)24/h2-11H,12H2,1H3,(H,27,30)

InChI Key

OYYOVNLOICFNQB-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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